3-Hydroxy-2-methoxypropanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4448-68-4 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
3-hydroxy-2-methoxypropanal |
InChI |
InChI=1S/C4H8O3/c1-7-4(2-5)3-6/h2,4,6H,3H2,1H3 |
InChI Key |
LFHDVXRLUAMVMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(CO)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Hydroxy 2 Methoxypropanal and Its Enantiomers
Direct Synthesis Approaches
Direct synthesis aims to construct the target molecule in a highly efficient manner, often employing biocatalysis to install the desired stereochemistry.
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations on chemically synthesized substrates. For the synthesis of chiral molecules like (S)-3-hydroxy-2-methoxypropanal, enzymes offer a powerful tool for creating stereocenters with high fidelity.
A notable example involves the use of 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), which has a broad substrate range compared to other aldolases. In one application, DERA was utilized in a kinetic resolution process. The aldehyde, (S)-3-hydroxy-2-methoxypropanal, was successfully converted with acetaldehyde. The resulting primary open-chain aldol (B89426) product subsequently forms a more stable lactol. digitallibrary.co.in This enzymatic approach is significant as it establishes key stereocenters that are valuable for the synthesis of complex natural products. digitallibrary.co.in Biocatalytic methods, often involving engineered ketoreductases (KREDs) or other enzymes, are increasingly patented for the synthesis of chiral intermediates for pharmaceuticals, demonstrating the industrial relevance of this strategy. mdpi.com
| Enzyme Type | Application in Synthesis | Key Feature |
| Aldolase (DERA) | Kinetic resolution and aldol reaction | Broad substrate range, establishes stereocenters enzymatically. digitallibrary.co.in |
| Ketoreductase (KRED) | Asymmetric reduction of ketones | Produces chiral alcohols with high enantiomeric excess. mdpi.com |
| Lipase | Kinetic resolution of racemic mixtures | Catalyzes enantioselective hydrolysis or esterification. mdpi.com |
General Principles in Aldehyde Synthesis Applicable to 3-Hydroxy-2-methoxypropanal Precursors
The synthesis of the this compound scaffold relies on fundamental reactions in organic chemistry that are adept at producing aldehydes. These methods can be applied to precursors that are later modified to yield the final product.
The aldol reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy aldehyde or ketone, which is the core structure of this compound. libretexts.orgwikipedia.org The reaction occurs between two carbonyl compounds, where one acts as a nucleophilic enolate and the other as an electrophile. libretexts.orglibretexts.org
The general base-catalyzed mechanism involves three primary steps:
Enolate Formation : A base removes an acidic α-hydrogen from one carbonyl compound to form a nucleophilic enolate ion. libretexts.org
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the second carbonyl compound, forming a tetrahedral alkoxide intermediate. libretexts.org
Protonation : The alkoxide is protonated by the solvent (e.g., water or alcohol) to yield the β-hydroxy carbonyl compound. libretexts.org
The equilibrium of the aldol reaction can be influenced by steric factors and reaction conditions. libretexts.org For aldehydes lacking α-substituents, the product is generally favored. libretexts.org When different aldehyde or ketone reactants are used, the reaction is termed a crossed or mixed aldol condensation. libretexts.org To obtain a single product in a crossed reaction, one partner should have no α-hydrogens (e.g., formaldehyde (B43269) or benzaldehyde) to prevent self-condensation. The subsequent dehydration of the aldol addition product under heat or strong base/acid leads to an α,β-unsaturated carbonyl compound, a process known as aldol condensation. wikipedia.orglibretexts.orgjove.com
The oxidation of primary alcohols is a direct route to synthesizing aldehydes. libretexts.org A significant challenge is preventing over-oxidation to the corresponding carboxylic acid. libretexts.orguhamka.ac.id To achieve this, specific reagents and conditions are employed.
Pyridinium chlorochromate (PCC) : A milder oxidizing agent that converts primary alcohols to aldehydes efficiently without significant further oxidation. libretexts.org
Dess-Martin Periodinane (DMP) : An oxidant that offers practical advantages over chromium-based reagents, such as higher yields, milder (non-acidic) conditions, and lower reaction temperatures. libretexts.org
Enzymatic Oxidation : Alcohol oxidases can catalyze the oxidation of primary alcohols to aldehydes using molecular oxygen as the electron acceptor. nih.gov This method is part of the growing field of biocatalysis, offering high selectivity and environmentally benign conditions. Catalase is often added to remove the hydrogen peroxide byproduct, which can deactivate the enzyme. nih.gov
Dehydrogenation of primary alcohols over heavy metal catalysts like copper (Cu) or silver (Ag) is another method, particularly suitable for volatile alcohols and used in industrial applications. ncert.nic.in
| Reagent/Method | Type | Advantage |
| Pyridinium Chlorochromate (PCC) | Chemical Oxidant | Selectively oxidizes 1° alcohols to aldehydes. libretexts.org |
| Dess-Martin Periodinane (DMP) | Chemical Oxidant | High yields, mild conditions, avoids toxic chromium. libretexts.org |
| Alcohol Oxidase | Biocatalyst | High selectivity, environmentally friendly. nih.gov |
| Catalytic Dehydrogenation (Cu, Ag) | Catalytic | Industrial applicability for volatile alcohols. ncert.nic.in |
Aldehydes can be synthesized by the partial reduction of carboxylic acid derivatives such as esters, nitriles, and acyl chlorides. It is crucial to use reducing agents that can stop the reaction at the aldehyde stage without proceeding to the primary alcohol. idc-online.comchemistrysteps.com
From Esters : Esters can be selectively reduced to aldehydes using Diisobutylaluminium hydride (DIBAL-H) at low temperatures, typically -78 °C. ncert.nic.inchemistrysteps.com The low temperature is critical to prevent the aldehyde from being further reduced.
From Nitriles : Nitriles can be converted to aldehydes in a two-step process. The Stephen reaction uses stannous chloride and hydrochloric acid to form an imine, which is then hydrolyzed to the aldehyde. ncert.nic.in Alternatively, DIBAL-H can also reduce nitriles to an imine intermediate that is subsequently hydrolyzed. ncert.nic.in
From Acyl Chlorides : The Rosenmund reduction involves the catalytic hydrogenation of an acyl chloride over a poisoned catalyst (palladium on barium sulfate) to yield an aldehyde. ncert.nic.inlibretexts.org Another method uses a bulky, less reactive hydride reagent like lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) to prevent over-reduction. chemistrysteps.com
| Carboxylic Acid Derivative | Reagent(s) | Reaction Name (if applicable) |
| Ester | Diisobutylaluminium hydride (DIBAL-H) | N/A |
| Nitrile | 1. SnCl₂/HCl; 2. H₂O | Stephen Reaction ncert.nic.in |
| Nitrile | 1. DIBAL-H; 2. H₂O | N/A |
| Acyl Chloride | H₂, Pd/BaSO₄ (poisoned) | Rosenmund Reduction ncert.nic.in |
| Acyl Chloride | LiAl(OtBu)₃H | N/A |
Derivatization and Functionalization Strategies for Propanal Scaffolds
The propanal scaffold, characterized by its three-carbon backbone, can be chemically modified or functionalized to create diverse molecular architectures. Derivatization strategies can be applied either by building upon a pre-formed scaffold or by incorporating functional groups during the synthesis. nih.gov These strategies are vital in fields like materials science and medicinal chemistry for creating scaffolds with tailored properties for applications such as tissue engineering or drug delivery. mdpi.com
Functionalization can occur through two main strategies:
Pre-polymerization/Pre-synthesis Functionalization : This involves using monomers that already contain the desired functional groups (e.g., amines, carboxylic acids) to build the scaffold. nih.gov
Post-polymerization/Post-synthesis Functionalization : This is a more versatile approach where a basic scaffold is first synthesized and then modified. This often involves introducing chemical "handles" like azides, alkynes, or thiols onto the scaffold, which can then be used for subsequent reactions, such as click chemistry or cross-coupling reactions. rsc.org
For a molecule like this compound, its inherent hydroxyl and aldehyde groups serve as reactive sites for derivatization. For instance, the hydroxyl group can be esterified or etherified, while the aldehyde can participate in reactions like reductive amination or Wittig reactions. More complex scaffolds can be designed with specific reactive sites for diastereoselective cyclization or cross-coupling reactions to build intricate structures like dispirocycles. nih.gov The functionalization of scaffolds with peptides, proteins, or other bioactive molecules is a key strategy in developing biomaterials that can promote cell adhesion and tissue regeneration. mdpi.com
Reaction Mechanisms and Chemical Reactivity of 3 Hydroxy 2 Methoxypropanal
Fundamental Transformations of the Aldehyde Moiety
The aldehyde functional group is the most reactive site in 3-Hydroxy-2-methoxypropanal, undergoing a variety of fundamental organic reactions.
The carbonyl carbon of the aldehyde group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors ncert.nic.in. The presence of only one alkyl substituent in aldehydes results in less steric hindrance for the approaching nucleophile compared to the two alkyl substituents in ketones ncert.nic.in. Electronically, the two alkyl groups in ketones reduce the electrophilicity of the carbonyl carbon more effectively than the single substituent in aldehydes ncert.nic.in.
A general mechanism for nucleophilic addition to an aldehyde involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to yield an alcohol youtube.com. A wide range of nucleophiles, both negatively charged (e.g., cyanide, hydride) and neutral (e.g., water, alcohols, amines), can participate in these reactions youtube.com. For example, the reaction with hydrogen cyanide produces a cyanohydrin, a compound containing both a hydroxyl and a nitrile group chemguide.co.uk.
The hydrogen atom on the carbon adjacent to the carbonyl group (the α-hydrogen) in this compound is acidic and can be removed by a base to form a resonance-stabilized enolate ion bham.ac.ukpatsnap.com. Enolates are versatile intermediates in organic synthesis, acting as potent nucleophiles that can react with various electrophiles to form new carbon-carbon bonds patsnap.com.
The formation of an enolate allows for reactions such as alkylation, where the enolate reacts with an alkyl halide patsnap.commnstate.edumnstate.edu. The regioselectivity of enolate formation can be controlled by the reaction conditions. Kinetic enolates, which are less substituted, are favored by strong, bulky bases at low temperatures, while thermodynamic enolates, which are more substituted and stable, are formed under equilibrium conditions with weaker bases at higher temperatures bham.ac.ukpatsnap.com.
Role of Hydroxyl and Methoxy (B1213986) Functional Groups in Directing Reactivity
The hydroxyl and methoxy groups in this compound influence the molecule's reactivity. The hydroxyl group can act as a proton donor or be deprotonated to form an alkoxide. It can also participate in intramolecular reactions. The methoxy group, being an electron-donating group, can affect the electron density of the molecule and may exert steric effects. In a study of a similar compound, 1-azido-2-methoxypropanol, the methoxy group was found to favor an axial position in the transition state of a ring expansion reaction, suggesting a significant stereoelectronic influence scispace.com.
Oxidative and Degradative Pathways
Understanding the oxidative and degradative pathways of this compound is crucial for assessing its environmental fate. Insights can be gained by examining the reactions of structurally similar compounds with atmospheric oxidants like the hydroxyl radical (•OH).
The hydroxyl radical is a highly reactive species that plays a key role in atmospheric chemistry hydrogenlink.comwikipedia.org. It initiates the degradation of many volatile organic compounds (VOCs) by abstracting a hydrogen atom wikipedia.org. In the case of methoxy-containing compounds, the C-H bonds adjacent to the ether oxygen are particularly susceptible to abstraction.
Studies on the atmospheric degradation of 3-methoxy-1-propanol (B72126), a related compound, have shown that the reaction with •OH radicals proceeds primarily through hydrogen abstraction from the carbon atoms adjacent to the ether and alcohol functional groups nih.govresearchgate.net. This leads to the formation of alkyl radicals, which then react with molecular oxygen to form peroxy radicals nih.govresearchgate.net. These peroxy radicals can undergo further reactions, leading to various degradation products.
The atmospheric degradation of 3-methoxy-1-propanol initiated by hydroxyl radicals has been shown to produce 3-methoxypropanal (B1583901) as a major product nih.govresearchgate.netacs.orgresearchgate.netfigshare.com. Further reactions of 3-methoxypropanal with •OH radicals would likely involve hydrogen abstraction from the aldehydic hydrogen or the various C-H bonds in the molecule. The subsequent reactions of the resulting radicals with oxygen and other atmospheric species would lead to a variety of smaller, oxygenated products.
For instance, the reaction of 3-methoxy-1-propanol with •OH radicals, in the presence of NOx, has been found to yield products such as methyl formate and glycolaldehyde, in addition to 3-methoxypropanal acs.orgresearchgate.netfigshare.com. The tropospheric lifetime of 3-methoxy-1-propanol is estimated to be around 15 hours, indicating its rapid degradation in the atmosphere nih.govresearchgate.netresearchgate.net.
Table 1: Rate Coefficients for the Reaction of 3-methoxy-1-propanol with Hydroxyl Radicals
| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| 298 | (2.15 ± 0.28) x 10⁻¹¹ | nih.govresearchgate.netresearchgate.net |
| 298 | 1.50 x 10⁻¹¹ (calculated) | acs.orgfigshare.com |
| 298 | 1.85 x 10⁻¹¹ (calculated) | nih.govresearchgate.netresearchgate.net |
Table 2: Products Identified from the Reaction of 3-methoxy-1-propanol with OH/Cl in the Presence of NOx
| Reactant | Major Products | Reference |
| 3-methoxy-1-propanol | 3-methoxypropanal, methyl formate, glycolaldehyde | acs.orgresearchgate.netfigshare.com |
Condensation and Cyclization Reactions (General principles from related compounds)
The chemical behavior of this compound is characterized by the interplay of its three functional groups: a hydroxyl group, an α-methoxy group, and an aldehyde. This unique combination allows for a variety of condensation and cyclization reactions, the principles of which can be understood by examining related chemical structures.
Condensation Reactions:
The primary condensation reaction anticipated for this compound is an aldol (B89426) condensation. lumenlearning.comlibretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the nucleophilic addition of an enolate ion from one aldehyde molecule to the carbonyl group of another. lumenlearning.comwikipedia.orglibretexts.org The presence of a hydrogen atom on the α-carbon (the carbon adjacent to the aldehyde group) of this compound makes it capable of forming this enolate under basic conditions. masterorganicchemistry.com
The α-methoxy group is expected to have a significant impact on the rate of this reaction. Studies on related α-alkoxy ketones have shown that such substituents can lead to extremely high rate accelerations in aldol reactions. acs.org This is attributed to the electron-withdrawing inductive effect of the oxygen atom, which increases the acidity of the α-hydrogen, facilitating enolate formation.
The general mechanism for the base-catalyzed aldol condensation of this compound would proceed as follows:
Enolate Formation: A base abstracts the acidic α-hydrogen, forming a resonance-stabilized enolate ion.
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of this compound.
Protonation: The resulting alkoxide is protonated, typically by the solvent, to yield a β-hydroxy aldehyde, also known as an aldol adduct.
Under harsher conditions, such as heating, this aldol adduct can undergo dehydration to form an α,β-unsaturated aldehyde. libretexts.org
Cyclization Reactions:
Due to the presence of both a hydroxyl and an aldehyde group within the same molecule, this compound can undergo intramolecular cyclization to form a cyclic hemiacetal, also known as a lactol. This is a common reaction for hydroxy aldehydes, particularly when the resulting ring is a stable five or six-membered ring. youtube.com
The formation of the cyclic hemiacetal is a reversible process and can be catalyzed by either acid or base. The mechanism involves the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic carbonyl carbon of the aldehyde.
Depending on which oxygen atom attacks the carbonyl carbon, different ring sizes are possible. For this compound, the following possibilities exist:
Five-membered ring (furanose form): Intramolecular attack of the hydroxyl group onto the aldehyde carbon would result in the formation of a five-membered ring.
Four-membered ring (oxetane form): While theoretically possible, the formation of a four-membered ring is generally less favorable due to ring strain.
The equilibrium between the open-chain and cyclic forms depends on the stability of the resulting rings. Five- and six-membered rings are generally the most stable and therefore the most likely to form.
Below is a table summarizing the potential condensation and cyclization products of this compound based on general principles.
| Reaction Type | Reactant(s) | Product Type | Ring Size (for cyclization) | Key Features |
| Aldol Condensation | 2 molecules of this compound | β-Hydroxy aldehyde (Aldol adduct) | N/A | C-C bond formation; α-methoxy group may accelerate the reaction. |
| Dehydration of Aldol Adduct | Aldol adduct of this compound | α,β-Unsaturated aldehyde | N/A | Elimination of water; requires heat. |
| Intramolecular Cyclization | 1 molecule of this compound | Cyclic Hemiacetal (Lactol) | 5-membered (furanose) | Reversible formation of a stable ring structure. |
Stereochemical Aspects and Chiral Recognition of 3 Hydroxy 2 Methoxypropanal
Identification and Significance of Enantiomeric Forms (e.g., (S)-3-hydroxy-2-methoxypropanal)
3-Hydroxy-2-methoxypropanal possesses a stereogenic center at the carbon atom bonded to the aldehyde, methoxy (B1213986), and hydroxymethyl groups. This results in two enantiomeric forms: (R)-3-hydroxy-2-methoxypropanal and (S)-3-hydroxy-2-methoxypropanal. The (R)-enantiomer is identified by the CAS number 105121-51-5. nih.gov
The significance of chirality is paramount in biological systems, as enzymes and receptors are themselves chiral, leading to stereoselective interactions. nih.govnih.gov Consequently, enantiomers of a compound can exhibit widely different biological activities. While specific research on the distinct roles of (R)- and (S)-3-hydroxy-2-methoxypropanal is not extensively documented in the provided search results, the importance of its stereochemistry can be inferred from closely related structures. For instance, the S-enantiomer of the structurally similar compound 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid is a key intermediate in the synthesis of Ambrisentan, a pharmaceutical used for treating pulmonary artery hypertension. google.com This highlights that the specific three-dimensional arrangement of a single enantiomer is often crucial for achieving the desired therapeutic effect. nih.govgoogle.com Therefore, the ability to selectively synthesize or isolate one enantiomer of this compound over the other is of significant chemical and potential pharmacological importance.
Stereoselective Synthesis and Resolution Methods for Chiral Hydroxy-Aldehydes
Producing enantiomerically pure chiral hydroxy aldehydes such as this compound requires specialized synthetic strategies. These methods can be broadly categorized into stereoselective synthesis, where a single enantiomer is preferentially formed, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.
Stereoselective Synthesis:
Chiral Auxiliaries: This widely used strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Common auxiliaries include Evans oxazolidinones, camphorsultam, and proline derivatives. wikipedia.orgrsc.org For example, (R)-piperidin-3-ol has been effectively used as a chiral auxiliary for the stereoselective synthesis of α-hydroxy aldehydes. nih.govfigshare.com
Enzymatic Synthesis (Biocatalysis): Enzymes are highly stereoselective catalysts that can be used to produce chiral compounds under mild conditions. rsc.orgcabidigitallibrary.org Methods applicable to the synthesis of chiral hydroxy aldehydes include:
Oxidase-Lyase Cascades: One-pot enzymatic processes can convert simple alcohols into chiral α-hydroxy ketones, which are precursors to hydroxy aldehydes. rsc.org
Dehydrogenase-Catalyzed Reduction: Dehydrogenase enzymes can reduce α-hydroxy ketones with high stereoselectivity. cabidigitallibrary.org
Aldolases: These enzymes catalyze stereoselective aldol (B89426) additions to form carbon-carbon bonds, a key step in building chiral hydroxy carbonyl compounds. acs.org
Asymmetric Hydrogenation: The asymmetric reduction of precursor molecules like α-methoxy β-ketoesters can produce α-methoxy β-hydroxy esters with high diastereo- and enantioselectivity through a process called dynamic kinetic resolution (DKR). bohrium.com These esters can then be converted to the target aldehyde.
Chiral Resolution: Resolution methods are employed when a synthesis produces a 50:50 mixture of enantiomers (a racemate).
Kinetic Resolution: This involves reacting the racemic mixture with a chiral catalyst or reagent that reacts faster with one enantiomer than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate. mdpi.comoulu.fi Dynamic kinetic resolution (DKR) is an advanced form where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of a single product isomer. bohrium.comescholarship.org
Diastereomeric Salt Formation: A classic method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. google.com Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like crystallization. Afterward, the resolving agent is cleaved to yield the pure enantiomers.
Conformational Analysis and Intermolecular Interactions (Insights from 2-methoxypropanal)
Direct experimental and computational studies on the conformational preferences of this compound are limited. However, detailed theoretical analyses of the closely related molecule, 2-methoxypropanal (B1605373), provide significant insights into the likely conformational behavior and intermolecular interactions.
Computational studies on 2-methoxypropanal have identified several stable conformers in the gas phase. rsc.org The relative stability of these conformers is governed by a delicate balance of stereoelectronic effects, primarily hyperconjugation. The most significant stabilizing interactions involve electron donation from σ-orbitals of C-H and C-C bonds into the antibonding π-orbital of the carbonyl group (σ → π). rsc.org It has been shown that the C-H bond is a more effective donor than the C-C bond in this system. rsc.org
Solvent effects can substantially alter the conformational equilibrium compared to the gas phase. rsc.orgrsc.org In general, conformations where the dipoles of the carbonyl and methoxy groups are aligned (synperiplanar) are stabilized in solution relative to other conformers. rsc.org The table below, based on computational data for 2-methoxypropanal, illustrates the relative energies and dipole moments of its various conformers, which helps in understanding the forces at play. rsc.org
Table 1: Calculated Relative Energies and Dipole Moments of 2-Methoxypropanal Conformers
Data derived from computational studies on 2-methoxypropanal, which serves as a model for this compound. rsc.org
For this compound, the presence of the additional hydroxyl group would introduce the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the aldehyde or methoxy group, further influencing the conformational landscape.
Theoretical Studies on Stereoselectivity in Nucleophilic Additions to Related Aldehydes (e.g., 2-methoxypropanal)
Theoretical studies provide a framework for understanding and predicting the stereochemical outcome of reactions, particularly nucleophilic additions to chiral aldehydes like 2-methoxypropanal, which serves as an excellent model for this compound. The facial selectivity of such additions is typically explained by stereoelectronic and steric models, such as the Felkin-Anh model.
The Felkin-Anh model predicts that the nucleophile will preferentially attack the carbonyl carbon from the less hindered face. researchgate.net The conformation of the aldehyde is arranged such that the largest substituent at the α-carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric hindrance. For 2-methoxypropanal, the substituents at the chiral center are -H, -CH₃, and -OCH₃. The stereochemical outcome depends on which group is considered the most sterically or electronically demanding.
Furthermore, the presence of a Lewis-acid-coordinating group, like the α-methoxy group, can lead to chelation control. bath.ac.uknih.gov In a chelation-controlled reaction, a Lewis acidic metal ion coordinates to both the carbonyl oxygen and the oxygen of the α-methoxy group, forming a rigid, five-membered ring. This locks the conformation of the aldehyde and directs the nucleophile to attack from the less hindered face of this cyclic intermediate, often leading to a high degree of stereoselectivity that can be opposite to that predicted by the simple Felkin-Anh model (non-chelation control). wikipedia.orgbath.ac.uk
Theoretical calculations on the transition states for nucleophilic additions (e.g., with LiH) to 2-methoxypropanal have been performed to analyze the interplay of coulombic, electronic, and steric interactions. figshare.comnih.gov These studies confirm that the relative energies of the diastereomeric transition states, and thus the stereochemical outcome, are highly dependent on these factors as well as the ground-state conformational energies of the aldehyde. nih.gov The choice of nucleophile and reaction conditions (e.g., presence or absence of a chelating metal) can therefore be used to selectively favor one stereoisomeric product over another. wikipedia.orgnih.gov
Mentioned Compounds
Spectroscopic and Advanced Analytical Characterization of 3 Hydroxy 2 Methoxypropanal
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.
Infrared (IR) Spectroscopy and its Variants (e.g., ATR-FTIR)
An experimental IR spectrum of 3-Hydroxy-2-methoxypropanal would be expected to show characteristic absorption bands for its primary functional groups: a hydroxyl (-OH), a methoxy (B1213986) (-OCH₃), and an aldehyde (-CHO).
O-H Stretch: A broad and strong absorption band would be anticipated in the region of 3500-3200 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.
C-H Stretch: Multiple peaks would be expected in the 3000-2800 cm⁻¹ region. This would include the typical C-H stretching vibrations for sp³ hybridized carbons. The aldehyde C-H stretch characteristically appears as two weaker bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.
C=O Stretch: A very strong and sharp absorption peak corresponding to the carbonyl stretch of the aldehyde would be expected around 1725 cm⁻¹. Its exact position can be influenced by neighboring groups.
C-O Stretch: Strong C-O stretching bands for the alcohol and the ether functionalities would be predicted to appear in the fingerprint region, typically between 1260-1000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
In a ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The predicted signals would be:
An aldehyde proton (-CHO) signal, typically a singlet or a doublet, in the highly deshielded region of 9-10 ppm.
A signal for the proton on the carbon bearing the methoxy group (-CH(OCH₃)-), likely a multiplet, with its chemical shift influenced by the adjacent aldehyde and hydroxymethyl groups.
A signal for the two protons of the hydroxymethyl group (-CH₂OH), which would likely appear as a multiplet.
A sharp singlet signal for the three protons of the methoxy group (-OCH₃), typically found around 3.3-3.5 ppm.
A signal for the hydroxyl proton (-OH), which can be broad and appear over a wide range of chemical shifts, and may not show coupling.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
A ¹³C NMR spectrum would show a distinct peak for each of the four unique carbon atoms in the this compound structure.
The aldehyde carbonyl carbon (-CHO) would be the most deshielded, appearing far downfield, typically in the 190-205 ppm range.
The carbon atom bonded to the methoxy group (-CH(OCH₃)-) would appear in the 70-90 ppm region.
The carbon of the hydroxymethyl group (-CH₂OH) would likely resonate in the 60-70 ppm range.
The methoxy group carbon (-OCH₃) would give a signal in the 50-60 ppm range.
Other Heteronuclear NMR Techniques (e.g., ³¹P NMR for derivatives)
While techniques like ³¹P NMR are powerful, they are only applicable if the molecule contains the specific heteroatom being probed. For this compound itself, ³¹P NMR is not relevant. However, if the molecule were to be derivatized with a phosphorus-containing reagent, for example, at the hydroxyl group, ³¹P NMR would become a crucial tool for confirming the transformation and characterizing the new derivative.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, GC-MS, Py-GC/MS)
Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. The molecular formula of this compound is C₄H₈O₃, corresponding to a molecular weight of approximately 104.10 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 104. Characteristic fragmentation patterns for a molecule containing aldehyde, alcohol, and ether groups would include:
Alpha-cleavage: Breakage of bonds adjacent to the oxygen atoms is a common fragmentation pathway for alcohols and ethers. libretexts.org Cleavage next to the carbonyl group is also typical for aldehydes. libretexts.orgmiamioh.edu
Loss of small neutral molecules: Fragments corresponding to the loss of water (M-18) from the alcohol, or the loss of formaldehyde (B43269) (CH₂O, M-30) or a methoxy radical (•OCH₃, M-31) are plausible.
The loss of the aldehyde group (•CHO, M-29) is another characteristic fragmentation for aldehydes. libretexts.orgmiamioh.edu
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would be used to analyze volatile samples, providing both retention time information from the GC and a mass spectrum for the compound as it elutes.
X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. nih.gov While this compound itself may be challenging to crystallize due to its small size and conformational flexibility, preparing a crystalline derivative allows for precise structural elucidation.
The technique involves directing an X-ray beam onto a single crystal of the derivative. The crystal diffracts the X-rays, producing a unique pattern of spots. nih.gov The positions and intensities of these spots are used to calculate an electron density map of the molecule. From this map, the precise location of each atom, bond lengths, bond angles, and torsional angles can be determined.
For instance, studies on related organic derivatives, such as 3-hydroxy-4-methoxybenzaldehyde, have successfully used single-crystal X-ray diffraction to confirm their molecular structure and analyze their crystal packing. nih.gov Such an analysis for a derivative of this compound would reveal:
Molecular Conformation: The exact spatial arrangement of the hydroxyl, methoxy, and aldehyde functional groups.
Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., involving the hydroxyl group) and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice. nih.govresearchgate.net
Stereochemistry: Unambiguous assignment of the absolute configuration at the chiral center (C2) if a single enantiomer is crystallized.
Polymorphism: Identification of different crystalline forms (polymorphs), which can arise from variations in molecular conformation or hydrogen bonding networks, as seen in other complex organic molecules. mdpi.com
The data obtained from X-ray crystallography is fundamental for understanding the structure-property relationships of the molecule.
| Parameter | Information Obtained from X-ray Crystallography |
| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal. |
| Space Group | Symmetry operations within the crystal lattice. |
| Atomic Coordinates | Precise 3D position of every atom in the molecule. |
| Bond Lengths & Angles | Geometric details of the covalent bonding framework. |
| Hydrogen Bonding Network | Describes how molecules are linked through hydrogen bonds. |
| Crystal Packing | Overall arrangement of molecules in the solid state. |
Chromatographic Methods for Separation and Purity Assessment
Chromatography is an essential tool for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound due to its high resolution and versatility. globalresearchonline.netbiomedpharmajournal.org Given the compound's polarity, a reversed-phase (RP-HPLC) method is typically employed. sielc.com
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as methanol/water or acetonitrile/water. sielc.comnih.gov The separation is based on the differential partitioning of the analyte between the two phases. More polar compounds, like this compound, will have less affinity for the stationary phase and elute earlier than nonpolar impurities. The method can be validated for linearity, accuracy, and detection limits to ensure reliable quantification. nih.gov
| Parameter | Typical Condition for this compound Analysis |
| Column | C18 (Octadecylsilane), e.g., 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixture. sielc.comnih.gov |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detector | UV Detector (at a low wavelength like 210 nm for the carbonyl group) or Refractive Index (RI) Detector |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. monash.edu Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation in the hot injector port. The presence of the hydroxyl group can lead to poor peak shape (tailing) on common nonpolar columns. chromforum.org
To overcome these issues, derivatization is often necessary. The hydroxyl group can be converted to a less polar and more volatile silyl (B83357) ether by reacting it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). chromforum.org After derivatization, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov
| Parameter | Typical Condition for Derivatized this compound |
| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| Column | Non-polar capillary column (e.g., HP-5MSI or equivalent) mdpi.com |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) mdpi.com |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient, e.g., starting at 60°C, ramping to 240°C mdpi.com |
| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification |
Enantioselective Chromatography on Chiral Stationary Phases
The this compound molecule contains a stereocenter at the C2 position, meaning it exists as a pair of enantiomers (R and S forms). Enantioselective chromatography is the definitive method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely successful for this purpose. nih.govmdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in separation. The choice of mobile phase (normal, polar organic, or reversed-phase) is critical and can significantly influence the enantioselectivity. mdpi.comfagg-afmps.be
| Chiral Stationary Phase (CSP) Type | Selector Example | Typical Mobile Phase |
| Polysaccharide-based (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) mdpi.com | n-Hexane/Isopropanol, Alcohols (Methanol, Ethanol) |
| Polysaccharide-based (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) nih.gov | n-Hexane/Isopropanol |
| Macrocyclic Glycopeptide | Teicoplanin | Acetonitrile/Water/Buffers |
Other Advanced Analytical Techniques for Comprehensive Characterization
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about electronic transitions within a molecule. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The key requirement for UV absorption is the presence of a chromophore—a part of the molecule that absorbs light. utoronto.ca
In this compound, the aldehyde functional group (C=O) acts as a chromophore. It can undergo a low-intensity n → π* (n-to-pi-star) electronic transition. Because the aldehyde is not part of a conjugated system, the wavelength of maximum absorbance (λmax) is expected to be in the UV region, typical for simple, non-conjugated aldehydes. The presence of this absorption band can confirm the presence of the carbonyl group, although UV-Vis spectroscopy is generally not used for detailed structural identification of such simple molecules.
| Chromophore | Electronic Transition | Expected λmax (in non-polar solvent) |
| Aldehyde (C=O) | n → π* | ~280 - 300 nm |
Elemental Analysis
Elemental analysis is a foundational analytical technique used to determine the mass fractions of the elements present in a compound. For a pure organic compound like this compound, this analysis provides experimental confirmation of its atomic composition, which can be compared against the theoretical values calculated from its molecular formula, C₄H₈O₃.
The theoretical elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), and oxygen (O) and the molecular weight of the compound. This data is crucial for verifying the empirical formula of a synthesized sample.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 4 | 48.044 | 46.15 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 7.75 |
| Oxygen | O | 15.999 | 3 | 47.997 | 46.10 |
| Total | | | | 104.105 | 100.00 |
Note: Values are calculated based on the molecular formula C₄H₈O₃. convertunits.comwebqc.org
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive technique used for the detection of trace elements in a sample. stfc.ac.uksgs-institut-fresenius.de The sample is introduced into an argon plasma, which excites atoms and ions, causing them to emit light at element-specific characteristic wavelengths. stfc.ac.ukjst.go.jp The intensity of the emitted light is directly proportional to the concentration of the element in the sample. stfc.ac.uk
While ICP-OES is not typically employed to determine the primary composition (C, H, O) of an organic compound, it is an invaluable tool for assessing its purity by quantifying trace metallic and metalloid contaminants. The presence of such impurities, even at parts-per-million (ppm) or parts-per-billion (ppb) levels, can be critical in various applications. technologynetworks.comspectroscopyonline.com For this compound, ICP-OES analysis would ensure the absence of metallic residues that might originate from catalysts or reaction vessels used during its synthesis.
Table 2: Illustrative ICP-OES Analysis of a this compound Sample
| Element | Wavelength (nm) | Result (mg/kg) | Limit of Detection (LOD) (mg/kg) |
|---|---|---|---|
| Sodium (Na) | 589.592 | < 0.5 | 0.5 |
| Magnesium (Mg) | 279.553 | < 0.1 | 0.1 |
| Aluminum (Al) | 396.152 | < 0.2 | 0.2 |
| Iron (Fe) | 259.940 | < 0.1 | 0.1 |
| Copper (Cu) | 324.754 | < 0.1 | 0.1 |
Note: This table presents hypothetical data for illustrative purposes to show a typical report for trace metal analysis. Actual results would vary based on the specific sample and its history.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. researchgate.netnih.gov The sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. researchgate.net The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of each element and is sensitive to the local chemical environment, allowing for the differentiation of oxidation states and functional groups. xpsfitting.com
For this compound (HO-CH₂-CH(OCH₃)-CHO), an XPS analysis would reveal peaks corresponding to carbon (C 1s) and oxygen (O 1s). The high-resolution C 1s spectrum would be deconvoluted into multiple peaks representing the different chemical environments of the carbon atoms: the aldehyde carbon (C=O), the methoxy-bearing carbon (C-O-C), and the hydroxyl-bearing carbon (C-OH). Similarly, the O 1s spectrum would show distinct components for the aldehyde oxygen (C=O), the methoxy oxygen (C-O-C), and the hydroxyl oxygen (C-OH). thermofisher.com
Table 3: Expected Binding Energies in XPS for this compound
| Atom | Core Level | Functional Group Environment | Expected Binding Energy (eV) |
|---|---|---|---|
| Carbon | C 1s | C-C, C-H | ~284.8 (Reference) |
| Carbon | C 1s | C -OH | ~286.5 |
| Carbon | C 1s | C -OCH₃ | ~286.7 |
| Carbon | C 1s | C HO | ~288.0 |
| Oxygen | O 1s | C-O H | ~533.2 |
| Oxygen | O 1s | C-O -C | ~532.8 |
Note: These are approximate binding energy values based on typical ranges for organic functional groups and are used for illustrative purposes. Actual values can vary slightly. xpsfitting.comthermofisher.com
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a powerful analytical technique used to determine the crystallographic structure of a solid material. It is primarily applicable to crystalline solids, where the atoms are arranged in a regular, repeating lattice. When a beam of X-rays is directed at a powdered crystalline sample, diffraction occurs at specific angles determined by the lattice spacing, according to Bragg's Law. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase. jst.go.jpresearchgate.net
The applicability of PXRD to this compound depends on its physical state at the analysis temperature. As a small organic molecule, it may be a liquid or a low-melting-point solid. If it can be obtained as a stable crystalline powder, PXRD analysis would provide valuable information about its crystal structure, phase purity, and degree of crystallinity. The diffraction pattern consists of a series of peaks, with their positions (2θ angles) relating to the unit cell dimensions and their intensities relating to the atomic arrangement within the cell. researchgate.net
Table 4: Illustrative Powder X-ray Diffraction Peak List for Crystalline this compound
| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 80 |
| 21.1 | 4.21 | 65 |
| 23.5 | 3.78 | 30 |
Note: This table is a hypothetical representation of a PXRD pattern for illustrative purposes. An actual PXRD pattern would be specific to the unique crystal structure of the compound.
No Publicly Available Computational and Theoretical Investigations Found for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific computational and theoretical studies detailing the quantum chemical properties, reaction mechanisms, or conformational landscape of this compound could be identified.
Extensive searches were conducted to locate research that would provide the basis for an article on the computational and theoretical investigations of this compound, as per the specified detailed outline. These searches included inquiries for Density Functional Theory (DFT) applications, ab initio molecular orbital theory calculations, transition state theory analyses, and conformational studies related to this specific compound.
The search strategy also involved identifying the compound's CAS number (4448-68-4) and using it in targeted searches within scientific databases. Furthermore, the scope was broadened to include computational studies on analogous compounds, such as glyceraldehyde and its methoxy derivatives, in the hope of finding comparative data or mentions of this compound.
While general information and unrelated experimental studies mentioning the compound were located, no literature was found that contained the specific computational chemistry data required to address the user's request. The requested data on molecular properties, energetics, reactivity, reaction rate constants, energetic profiles, and spectroscopic property predictions through computational modeling for this compound does not appear to be available in the public domain.
Therefore, it is not possible to generate the requested scientific article with a focus on the computational and theoretical investigations of this compound, as no source material could be found to support the specified topics.
Computational and Theoretical Investigations of 3 Hydroxy 2 Methoxypropanal
Theoretical Insights into Stereoselectivity in Nucleophilic Additions to Aldehydes
The stereochemical outcome of nucleophilic additions to the carbonyl group of α-alkoxy aldehydes, such as 3-hydroxy-2-methoxypropanal, is a classic problem in stereocontrolled synthesis. The diastereoselectivity of this reaction is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of a chelating metal ion. Theoretical models, extensively supported by computational studies, provide a framework for predicting and rationalizing the formation of either syn or anti diastereomeric products. researchgate.net The stereochemical course is primarily dictated by a competition between chelation-controlled and non-chelation-controlled pathways. researchgate.netresearchgate.net
The two main predictive models governing these transformations are the Cram chelation model and the Felkin-Anh model for non-chelated systems. researchgate.netlibretexts.org
Cram's Chelation Model
In the presence of a chelating Lewis acid (e.g., containing Mg²⁺, Zn²⁺, Ti⁴⁺), the α-methoxy group of a substrate like this compound can coordinate to the metal center along with the carbonyl oxygen. uvic.cascribd.com This forms a rigid, five-membered cyclic intermediate. scribd.comyoutube.com This chelate formation locks the conformation of the aldehyde, forcing the substituents into relatively fixed positions. youtube.com According to this model, the nucleophile will then preferentially attack the carbonyl carbon from the less sterically hindered face. scribd.com This pathway typically leads to the formation of the syn addition product with high diastereoselectivity. researchgate.net The high degree of organization in the chelated transition state is responsible for the observed high levels of asymmetric induction. scribd.com
The Felkin-Anh Model (Non-Chelation Control)
When non-chelating nucleophiles are used or when the α-alkoxy group is a poor ligand (e.g., a bulky silyl (B83357) ether), the reaction proceeds through an open-chain, non-chelated transition state. researchgate.netrsc.org The stereoselectivity is then governed by a combination of steric and stereoelectronic effects, as described by the Felkin-Anh model. libretexts.orgyoutube.com This model posits that the most stable transition state conformation is one that minimizes steric strain. uvic.ca This is achieved when the largest group on the α-carbon is oriented perpendicular to the carbonyl group, and thus anti-periplanar to the trajectory of the incoming nucleophile. youtube.comuwindsor.ca
For α-alkoxy aldehydes, the electronically withdrawing oxygen atom is often considered the most influential group due to stereoelectronic effects (the "polar Felkin-Anh" effect). uwindsor.ca The lowest energy transition state is achieved when the C-O bond's antibonding orbital (σ) can overlap with the carbonyl's π orbital, making this conformation more reactive. uwindsor.ca The nucleophile then attacks along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the influential electronegative group, which generally leads to the formation of the anti product. youtube.comuwindsor.ca
The following table summarizes the competing stereochemical models for nucleophilic addition to α-alkoxy aldehydes.
| Model | Key Condition | Controlling Factor | Predicted Major Product |
|---|---|---|---|
| Cram's Chelation Model | Presence of a chelating Lewis acid (e.g., MgCl₂, ZnCl₂, TiCl₄) | Formation of a rigid five-membered cyclic chelate | syn-Diastereomer |
| Felkin-Anh / Polar Felkin-Anh Model | Absence of chelation; non-coordinating conditions | Minimization of steric and torsional strain; stereoelectronic effects | anti-Diastereomer |
Computational Validation
Quantum mechanical calculations have provided significant insights into the structures and energetics of the transition states for these reactions, validating and refining the qualitative models. academie-sciences.fr Studies on the addition of organometallic reagents to α-alkoxy aldehydes have elucidated the importance of an organized cluster in the chelation-controlled pathway. oup.com For example, calculations on the addition of methyllithium (B1224462) dimer to 3-methoxypropanal (B1583901), a close structural analog of this compound, revealed that chelation is maintained throughout the entire reaction pathway from the initial complex to the final product. oup.com
These theoretical investigations allow for the detailed geometric characterization of the transition states. In the chelation-controlled addition of (MeLi)₂, the transition state (αTS) is found to be very early, as indicated by a long forming C-C bond. oup.com The lithium atom is coordinated to both oxygen atoms, enforcing the rigid structure predicted by the Cram model. oup.com
The table below presents selected calculated geometric parameters for the transition state of a chelation-controlled addition, derived from quantum mechanical studies.
| Parameter | Description | Calculated Value (Å or °) | Reference |
|---|---|---|---|
| C-C Forming Bond Length | The distance between the nucleophilic carbon and the carbonyl carbon in the transition state. | 2.928 Å | oup.com |
| C=O Bond Length | The length of the carbonyl double bond in the transition state. | 1.230 Å | oup.com |
| C-O¹-Li¹-O² Dihedral Angle | The angle defining the planarity and geometry of the five-membered chelate ring. | 20.7° | oup.com |
| C=O¹-Li¹ Angle | The angle showing the coordination of the lithium atom to the carbonyl oxygen. | 110.4° | oup.com |
These computational findings confirm that the transition state for the chelation-controlled reaction is highly organized, providing a quantitative basis for the high diastereoselectivity observed experimentally. oup.com By calculating the relative energies of different transition state conformations, such as chair versus boat forms, these theoretical studies can predict which stereochemical pathway is favored under specific conditions. oup.com
Research Applications and Broader Scientific Context of 3 Hydroxy 2 Methoxypropanal
Role as an Organic Synthesis Intermediate and Building Block
3-Hydroxy-2-methoxypropanal is a valuable bifunctional molecule that serves as a versatile intermediate and building block in organic synthesis. Its structure, containing both a hydroxyl and an aldehyde group with a methoxy (B1213986) substituent at the alpha position, allows for a variety of chemical transformations, making it a key component in the construction of more complex molecules.
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the aldehyde and hydroxyl groups in this compound makes it a useful precursor for creating intricate organic structures. Aldehydes are a fundamental class of compounds in organic synthesis, readily participating in reactions to form new carbon-carbon bonds. mdpi.comsavemyexams.com The presence of the hydroxyl group offers a site for further functionalization or can influence the stereochemical outcome of reactions at the adjacent aldehyde. This dual functionality is crucial in multi-step syntheses where precise control over the molecular architecture is required. For instance, compounds with similar structural motifs are used in the synthesis of fine chemicals and pharmaceuticals. guidechem.com
Application in Sugar Chemistry and Methylated Hexose Synthesis
In the realm of carbohydrate chemistry, the synthesis of complex sugars and their derivatives is of significant interest. nih.gov this compound and structurally related compounds are valuable in the de novo synthesis of carbohydrates. mdpi.com The aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation, can be employed using precursors like this compound to build the carbon backbone of sugars. iitk.ac.inresearchgate.net Specifically, its structure is relevant to the synthesis of methylated hexoses. The methoxy group at the C-2 position is a feature found in some naturally occurring and synthetic sugar derivatives. The ability to introduce this feature early in a synthetic sequence using a building block like this compound is an efficient strategy. The synthesis of carbohydrates often involves the protection and manipulation of multiple hydroxyl groups, and starting with a methoxy-substituted building block can simplify these complex synthetic routes. nih.gov
Potential in Catalytic Processes (Drawing from general catalytic roles of related compounds)
While specific catalytic applications of this compound are not extensively documented, the chemical functionalities present in the molecule suggest its potential role in various catalytic processes, drawing parallels from related α-methoxy and hydroxy-substituted aldehydes.
The aldehyde group can be a substrate in numerous catalytic reactions. For example, catalytic asymmetric functionalization of α-branched aldehydes is a significant area of research, employing both organocatalysis and metal-based catalysis to create chiral molecules with high enantioselectivity. mdpi.com Furthermore, aldehydes can participate in photoredox catalysis to generate acyl radicals, which can then engage in a variety of coupling reactions. nih.gov
The presence of the hydroxyl and methoxy groups can influence the reactivity and selectivity of these catalytic transformations. For instance, in catalytic oxidations, hydroxylated and methoxylated benzaldehydes have been shown to be converted to corresponding phenols. beilstein-journals.org In the context of biomass conversion, catalytic processes are being developed to produce aromatic aldehydes from lignocellulosic materials. rsc.org
Biological and Biochemical Pathway Involvement
Metabolite Identification in Natural Systems (Insights from related metabolic pathways)
While this compound itself is not a widely reported primary metabolite, its structural features are found in various natural products and metabolic intermediates. Secondary metabolites, which are not essential for growth but play important roles in an organism's interaction with its environment, often possess diverse and complex structures. nih.govresearchgate.net Compounds with hydroxyl and methoxy functionalities are common among these natural products. mdpi.com For example, the breakdown of larger glycosidic conjugates during primary metabolism can release smaller, functionalized molecules. mdpi.com The detection of such compounds can be indicative of specific enzymatic activities or metabolic responses to environmental stress. mdpi.com
Enzymatic Transformations and Pathway Intermediates
Enzymes are highly specific catalysts that can perform complex chemical transformations under mild conditions. The functional groups of this compound make it a potential substrate for various enzymes. For instance, aldolases are enzymes that catalyze aldol reactions, and some have a broad substrate range. digitallibrary.co.in A study demonstrated that (S)-3-hydroxy-2-methoxypropanal could be successfully converted by the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA) in an aldol reaction with acetaldehyde. digitallibrary.co.in This highlights its potential as a substrate in enzymatic synthesis to create key intermediates for complex molecules. digitallibrary.co.in
Furthermore, the compound can be involved in other enzymatic reactions such as oxidation or reduction. Lipases, another class of enzymes, can catalyze reactions involving hydroxyl groups. mdpi.com The study of such enzymatic transformations is crucial for understanding metabolic pathways and for the development of biocatalytic processes in biotechnology.
Utility as Analytical Standards and Reagents in Chemical Research
While specific commercial availability of this compound as a certified analytical standard is not widely documented, the utility of analogous compounds in research and analytical applications suggests a potential role. Structurally related chemicals, such as 2-methoxypropanol, are offered as analytical standards, which are crucial for the accurate calibration of analytical instruments and for the quantification of the substance in various matrices. lgcstandards.comcpachem.com The synthesis and use of authentic standards for similar hydroxy carbonyl compounds, like 2-hydroxy-2-methylpropanal, have been pivotal in confirming their presence in atmospheric studies, underscoring the importance of such standards.
In the realm of chemical synthesis, compounds with similar functional groups, such as methyl 2-hydroxy-3-methoxypropanoate, serve as key intermediates in the development of pharmaceuticals and in polymer chemistry. These applications highlight the synthetic value of the hydroxyl and methoxy functional groups present in this compound, suggesting its potential as a building block in organic synthesis. For instance, related β-hydroxy aldehydes are known to be involved in aldol condensation reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Environmental and Atmospheric Chemistry Relevance (From degradation studies of related compounds)
Direct studies on the environmental fate and atmospheric chemistry of this compound are limited. However, insights can be drawn from research on structurally similar compounds, which indicates its potential relevance in these fields.
The atmospheric degradation of volatile organic compounds (VOCs) containing ether and alcohol functionalities is a significant area of atmospheric chemistry research. For example, studies on the atmospheric oxidation of 3-methoxy-1-propanol (B72126) by hydroxyl (OH) radicals have shown that 3-methoxypropanal (B1583901) is a major degradation product. acs.org This suggests that compounds with a methoxypropyl backbone can be sources of functionalized aldehydes in the atmosphere.
Furthermore, the oxidation of isopropenyl methyl ether (i-PME) by OH radicals has been found to produce a variety of oxygenated products, including 2-hydroxy-2-methoxypropanol. researchgate.netresearchgate.net Although this is an isomer of the target compound, it demonstrates that the photooxidation of unsaturated ethers in the atmosphere can lead to the formation of hydroxy-methoxy substituted carbonyls.
Fugacity modeling of the related compound 2-methoxypropanol indicates that if released into the environment, it is expected to partition predominantly to soil and water. canada.ca While this model does not directly apply to this compound, it provides a general indication of how a small, water-soluble, and functionalized organic molecule might behave in the environment. The environmental fate of such compounds is of interest as they can be part of the broader pool of oxygenated VOCs that influence atmospheric chemistry, including the formation of ozone and secondary organic aerosols.
Below is a table summarizing the relevance of related compounds to the potential applications and environmental context of this compound.
| Compound Name | Relevance to this compound | Reference |
| 2-Methoxypropanol | Available as an analytical standard; environmental fate has been modeled. | lgcstandards.comcpachem.comcanada.ca |
| Methyl 2-hydroxy-3-methoxypropanoate | Used as an intermediate in pharmaceutical and polymer synthesis. | |
| 3-Methoxy-1-propanol | Atmospheric degradation leads to the formation of 3-methoxypropanal. | acs.org |
| Isopropenyl methyl ether (i-PME) | Atmospheric oxidation produces the isomeric compound 2-hydroxy-2-methoxypropanol. | researchgate.netresearchgate.net |
| 2-Hydroxy-2-methylpropanal | An authentic standard was synthesized for its identification in atmospheric studies. |
Conclusion and Future Research Directions
Summary of Current Research Status and Knowledge Gaps for 3-Hydroxy-2-methoxypropanal
The current body of scientific literature on this compound is sparse, with the compound being mentioned more as a potential intermediate than a primary subject of investigation. Direct research focusing exclusively on its synthesis, properties, and applications is not extensively documented. It is recognized in chemical databases, confirming its structural identity, but comprehensive studies are lacking. nih.gov The primary context in which related structures appear is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is fundamental to food science. latu.org.uynih.gov These reactions generate a multitude of molecules, including various aldehydes and α-hydroxy-carbonyl compounds that act as precursors to flavor, aroma, and color. latu.org.uymdpi.com
The knowledge gaps concerning this compound are significant and represent a considerable opportunity for foundational chemical research. There is a pronounced absence of dedicated studies on its specific formation pathways, even within the well-studied Maillard reaction. nih.gov Furthermore, its potential biological activities, metabolic fate, and toxicological profile remain uninvestigated, a common data gap for many chemicals that have not been targeted for specific commercial applications. service.gov.ukrivm.nl The lack of established, validated analytical methods for its selective detection and quantification in complex matrices like food or biological samples constitutes a major barrier to further study.
| Area of Inquiry | Specific Knowledge Gap | Implication for Research |
| Chemical Synthesis | Lack of documented, optimized, and stereoselective synthetic routes. | Prevents the generation of pure material needed for characterization and further studies. |
| Physicochemical Properties | Absence of experimentally determined data (e.g., boiling point, stability, spectral data). | Hampers analytical method development and understanding of its behavior in various systems. |
| Reaction Mechanisms | Unclear role and reaction kinetics as an intermediate in complex reactions (e.g., Maillard reaction). nih.gov | Limits the ability to control its formation or degradation in processes like food manufacturing. |
| Biological Activity | No studies on its interaction with biological systems, metabolic pathways, or potential bioactivity. | The potential utility or hazard of the compound remains completely unknown. service.gov.uk |
| Analytical Chemistry | No specific and validated methods for detection and quantification in complex mixtures. | Makes it difficult to confirm its presence and concentration in natural or processed materials. nj.gov |
Emerging Research Avenues and Methodological Challenges
Given the extensive knowledge gaps, several emerging research avenues could significantly advance the understanding of this compound. The most promising of these lies in the field of food chemistry, specifically in elucidating its role as a transient intermediate in the Maillard reaction network. mdpi.com Investigating its formation from common precursors (like sugars and amino acids) and its subsequent transformation into key flavor compounds or colorants (melanoidins) could provide valuable insights into food quality and processing. nih.gov Another key avenue is in synthetic chemistry, where the development of novel asymmetric synthesis methodologies could provide access to enantiomerically pure forms of the compound. researchgate.net This would be a critical first step, enabling the exploration of its chiroptical properties and stereospecific biological activities, a common practice for developing new pharmaceutical building blocks. mdpi.com
However, these research avenues are accompanied by significant methodological challenges. From a synthetic standpoint, the presence of a reactive aldehyde group and two chiral centers makes stereocontrolled synthesis complex. Preventing side reactions such as oxidation or polymerization during synthesis and purification requires careful optimization of reaction conditions. Analytically, the challenge lies in developing methods with sufficient selectivity and sensitivity to detect and quantify this compound in complex matrices, where numerous isomeric and structurally similar compounds are likely present. nj.govsielc.com The compound's potential instability further complicates its isolation, storage, and handling, posing a practical challenge for any experimental work.
| Research Avenue | Description | Associated Methodological Challenge |
| Food Chemistry | Tracing the formation and degradation of this compound during food processing to understand its impact on flavor and color development. mdpi.com | Analysis: Differentiating the target analyte from a complex background of isomers and other carbonyl compounds. Requires high-resolution chromatography and mass spectrometry. sielc.com |
| Asymmetric Synthesis | Developing organocatalytic or biocatalytic methods to produce stereochemically pure enantiomers of the compound for further study. researchgate.netmdpi-res.com | Synthesis: Achieving high diastereoselectivity and enantioselectivity due to the two adjacent chiral centers and the reactivity of the aldehyde functional group. |
| Chemical Biology | Using the synthesized compound as a chemical probe to explore its interactions with biological macromolecules and its metabolic fate in cellular models. | Stability & Handling: The compound's potential reactivity and instability can lead to degradation in biological media, complicating the interpretation of results. |
| Materials Science | Investigating its potential as a monomer or cross-linking agent in the synthesis of novel biodegradable polymers, similar to other hydroxy-functionalized molecules. | Polymerization Control: Controlling the polymerization process and characterizing the resulting material's properties would require significant foundational work. |
Interdisciplinary Research Opportunities for Expanding Understanding of the Compound
A comprehensive understanding of this compound can best be achieved through interdisciplinary collaboration. The interface of organic synthesis and food science is particularly fertile ground. Synthetic chemists could develop robust methods to produce the pure compound and its isotopically labeled analogues. colab.ws These tools would then enable food scientists to conduct precise spiking and tracing studies in model food systems, definitively mapping the compound's reaction pathways during processing.
Collaboration between biocatalysis and pharmaceutical chemistry offers another promising frontier. Experts in biocatalysis could employ enzymatic approaches to achieve highly selective and sustainable synthesis of the compound's stereoisomers. mdpi.commdpi.com These pure isomers could then be evaluated by pharmaceutical chemists and toxicologists in high-throughput screening assays to identify any potential bioactivity or toxicity, a crucial step in assessing the impact of such molecules formed in cooked foods. rivm.nl
Furthermore, a partnership between analytical chemists and computational chemists could address the methodological challenges of detection and characterization. Computational studies could predict the compound's spectral properties (NMR, IR, MS fragmentation patterns) and chromatographic behavior, guiding analytical chemists in developing and optimizing targeted detection methods. researchgate.net This synergy would accelerate the ability to find and measure the compound in real-world samples.
| Collaborating Disciplines | Research Goal | Potential Outcome |
| Organic Chemistry & Food Science | To synthesize this compound and its labeled versions to study its role in the Maillard reaction. latu.org.uycolab.ws | A clear understanding of how processing conditions affect the formation of this compound and its contribution to food quality. |
| Biocatalysis & Pharmaceutical Chemistry | To use enzymes for stereoselective synthesis and subsequently screen the pure isomers for biological activity. mdpi-res.commdpi.com | Discovery of potential new bioactive molecules or assessment of the biological relevance of this food-related compound. |
| Analytical & Computational Chemistry | To predict spectral and chromatographic properties to guide the development of sensitive and specific detection methods. nj.govresearchgate.net | Robust and validated analytical protocols for quantifying this compound in diverse and complex matrices. |
| Toxicology & Environmental Science | To assess the compound's potential for developmental or chronic toxicity and to model its environmental fate. cela.cacanada.ca | A data-driven risk assessment, particularly if the compound is found to be prevalent in food or the environment. |
Q & A
Q. What are the recommended synthetic routes for 3-Hydroxy-2-methoxypropanal, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves aldol condensation or selective oxidation of precursor alcohols. For example, methoxy-protected glyceraldehyde derivatives can undergo controlled oxidation using catalysts like TEMPO/NaClO to preserve stereochemistry. Reaction pH (ideally 7–8) and temperature (25–40°C) critically affect yield, as excessive acidity promotes side reactions like over-oxidation . Characterization via -NMR and GC-MS is essential to confirm structural integrity and purity (>95%) .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 210–230 nm) or LC-MS/MS (ESI+ mode) provides high sensitivity for trace quantification in plasma or urine. Sample preparation should include protein precipitation with acetonitrile (1:2 v/v) to minimize matrix interference. Calibration curves (1–100 µM) validated with internal standards (e.g., deuterated analogs) ensure accuracy .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : The compound is hygroscopic and prone to degradation via autoxidation. Storage at –20°C in anhydrous DMSO or under nitrogen atmosphere extends stability to >6 months. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with periodic HPLC analysis (e.g., retention time shifts) are recommended to assess degradation kinetics .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in nucleophilic environments be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity and pH variations. For example, in polar aprotic solvents (e.g., DMF), the aldehyde group exhibits higher electrophilicity, favoring nucleophilic attack, while protic solvents (e.g., MeOH) stabilize the hydrate form, reducing reactivity. Systematic kinetic studies (e.g., monitoring reaction progress via -NMR) under controlled conditions can clarify these mechanisms .
Q. What strategies are effective for studying the interaction of this compound with biomolecules like proteins or DNA?
- Methodological Answer : Use fluorescence quenching assays or SPR (surface plasmon resonance) to measure binding affinity (). For covalent adduct formation, incubate the compound with target biomolecules (e.g., BSA or plasmid DNA) at physiological pH (7.4) and analyze via MALDI-TOF MS or gel electrophoresis. Negative controls (e.g., omitting the compound) are critical to distinguish specific interactions .
Q. How can computational modeling optimize the design of derivatives with enhanced biological activity?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. Molecular docking (AutoDock Vina) against target receptors (e.g., oxidoreductases) predicts binding modes. Validate predictions by synthesizing derivatives (e.g., substituting methoxy groups) and testing in enzyme inhibition assays .
Q. What safety protocols are essential for handling this compound in high-throughput screening?
- Methodological Answer : Use fume hoods with HEPA filters and wear nitrile gloves (tested for breakthrough time >30 minutes). For aerosol generation (e.g., in automated pipetting), implement local exhaust ventilation and monitor airborne concentrations via OSHA-compliant methods (e.g., NIOSH 2539). Emergency eye wash stations and neutralizing agents (e.g., sodium bicarbonate for spills) must be accessible .
Q. How can this compound be applied as a biomarker in exposure studies?
- Methodological Answer : Cohort studies should collect biospecimens (urine/serum) at multiple timepoints to account for metabolic variability. Use isotope dilution LC-MS/MS for high specificity. Adjust for confounding factors (e.g., age, diet) via multivariate regression. Reproducibility testing (ICC >0.7) ensures reliability in longitudinal analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
